molecular formula C18H15Cl2FN6O3 B11279253 5-amino-N-(3-chloro-4-fluorophenyl)-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3-chloro-4-fluorophenyl)-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11279253
M. Wt: 453.3 g/mol
InChI Key: SQESNJPWDWJPOP-UHFFFAOYSA-N
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Description

5-AMINO-N-(3-CHLORO-4-FLUOROPHENYL)-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-(3-CHLORO-4-FLUOROPHENYL)-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Introduction of Amino and Carboxamide Groups: Amino and carboxamide groups can be introduced through nucleophilic substitution reactions.

    Chlorination and Fluorination:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents like bromine, chlorinating agents like thionyl chloride.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Various halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its triazole structure.

Medicine

    Drug Development: The compound can be a lead compound in the development of new pharmaceuticals, particularly antifungal and anticancer agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Industry: Use in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-AMINO-N-(3-CHLORO-4-FLUOROPHENYL)-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. The triazole ring is known to interact with heme-containing enzymes, potentially disrupting their function. The presence of halogen atoms can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Amino-Substituted Triazoles: Compounds with amino groups attached to the triazole ring.

    Halogenated Aromatic Compounds: Compounds with similar halogenation patterns on aromatic rings.

Uniqueness

The uniqueness of 5-AMINO-N-(3-CHLORO-4-FLUOROPHENYL)-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups and halogenation pattern. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H15Cl2FN6O3

Molecular Weight

453.3 g/mol

IUPAC Name

5-amino-N-(3-chloro-4-fluorophenyl)-1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C18H15Cl2FN6O3/c1-30-14-5-3-9(7-12(14)20)23-15(28)8-27-17(22)16(25-26-27)18(29)24-10-2-4-13(21)11(19)6-10/h2-7H,8,22H2,1H3,(H,23,28)(H,24,29)

InChI Key

SQESNJPWDWJPOP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)N)Cl

Origin of Product

United States

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